Cas no 1351602-60-2 (N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 5-Pyrimidinecarboxamide, 1,2,3,6-tetrahydro-1-methyl-N-[3-[(methylsulfonyl)amino]phenyl]-2,6-dioxo-
- N-[3-(methanesulfonamido)phenyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
- F0696-0902
- 3-methyl-N-(3-(methylsulfonamido)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- AKOS024597257
- 1351602-60-2
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- Inchi: 1S/C13H14N4O5S/c1-17-12(19)10(7-14-13(17)20)11(18)15-8-4-3-5-9(6-8)16-23(2,21)22/h3-7,16H,1-2H3,(H,14,20)(H,15,18)
- InChI Key: DGSDEPBAXBOIDM-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C(=O)C(C(NC2=CC=CC(NS(C)(=O)=O)=C2)=O)=CN1
Computed Properties
- Exact Mass: 338.06849073g/mol
- Monoisotopic Mass: 338.06849073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 652
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 133Ų
Experimental Properties
- Density: 1.559±0.06 g/cm3(Predicted)
- pka: 7.97±0.10(Predicted)
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F0696-0902-2μmol |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-5μmol |
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1351602-60-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-10μmol |
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1351602-60-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-20μmol |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-1mg |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-2mg |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 2mg |
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| Life Chemicals | F0696-0902-3mg |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-4mg |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-5mg |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0696-0902-10mg |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
1351602-60-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
N-(3-Methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No: 1351602-60-2)
N-(3-Methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a highly specialized chemical compound that belongs to the category of pyrimidine derivatives. This compound has garnered significant attention in recent years due to its potential applications in the fields of pharmacology, medicinal chemistry, and biotechnology. Its intricate structure combines elements of aromatic chemistry, sulfonamide functionality, and heterocyclic systems, making it a promising candidate for drug development.
The compound's IUPAC name, N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, reveals several key structural features:
- A pyrimidine ring with a dioxo group at positions 2 and 4.
- A carboxamide substituent at position 5 of the pyrimidine ring.
- A 3-methanesulfonamido phenyl group attached to the nitrogen atom of the carboxamide.
- A methyl group at position 3 of the pyrimidine ring, which introduces steric and electronic modifications to the structure.
These structural elements collectively contribute to the compound's unique pharmacokinetic properties, which are currently being investigated in various research laboratories worldwide.
The development of pyrimidine-based drugs has been a focal point in anticancer drug discovery. Pyrimidines, as heterocyclic aromatic compounds, have shown remarkable potential in targeting specific enzymes and pathways involved in cancer cell proliferation and survival. The inclusion of a dioxo group in the pyrimidine ring further enhances its pharmacological profile by introducing polar functionalities that can influence solubility, stability, and bioavailability.
The carboxamide moiety attached to the pyrimidine ring is particularly noteworthy. Carboxamides are known for their ability to act as hydrogen bond donors and acceptors, which can significantly impact protein-ligand interactions in biological systems. This functionality has been extensively explored in the design of kinase inhibitors, enzyme cofactors, and other bioactive molecules.
The 3-methanesulfonamido phenyl group adds another layer of complexity to this compound. Sulfonamides are well-established as valuable substituents in drug design due to their ability to modulate protein-ligand interactions through both ionic and hydrophobic interactions. The methanesulfonamide group, in particular, is known for its high solubility and stability in physiological conditions, making it a preferred choice in scaffold hopping and lead optimization strategies.
Recent studies have highlighted the potential of this compound as a candidate for kinase inhibition. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer, inflammation, and autoimmune disorders. The combination of the pyrimidine core with the carboxamide and sulfonamide groups creates a highly versatile platform for designing selective kinase inhibitors, which are currently at the forefront of pharmaceutical research.
Moreover, the 3-methyl group on the pyrimidine ring introduces steric hindrance, which can be leveraged to enhance the compound's selectivity and minimize off-target effects. This is particularly important in drug development, where specificity is key to achieving therapeutic efficacy while minimizing adverse side effects.
The synthesis of N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves a multi-step process that typically includes:
- The preparation of the pyrimidine ring core through de novo synthesis or cyclization reactions.
- Functionalization of the pyrimidine ring with the dioxo, carboxamide, and methyl groups using appropriate reagents and reaction conditions.
- Attachment of the methanesulfonamido phenyl group via a coupling reaction, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
These steps require careful optimization to ensure high yields and purity, which are essential for subsequent biological testing.
Biological assays have demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines. Its ability to inhibit specific kinases involved in tumor growth and metastasis positions it as a potential lead compound for the development of targeted anticancer therapies. Furthermore, preliminary studies suggest that the compound may also display anti-inflammatory properties, indicating its broader applicability in the treatment of inflammatory diseases.
One of the most exciting aspects of this compound is its potential for personalized medicine applications. The ability to tune its structure through variations in the sulfonamide and carboxamide substituents allows for the customization of pharmacokinetic properties, such as solubility, absorption, and metabolism, to meet the specific needs of individual patients.
However, challenges remain in optimizing the compound's bioavailability and toxicity profile. Extensive preclinical studies are required to evaluate its safety and efficacy before it can be considered for clinical trials. Additionally, further research is needed to elucidate the exact mechanisms of action and to identify potential off-target effects.
In conclusion, N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide represents a significant advancement in the field of heterocyclic chemistry and drug discovery. Its unique combination of structural features positions it as a valuable tool for developing novel therapies for cancer, inflammation, and other diseases. Ongoing research efforts are expected to yield further insights into its biological activity and therapeutic potential, paving the way for its eventual translation into clinical practice.
The compound N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a promising candidate in drug development due to its unique structural features and potential pharmacological properties. Here's a summary of its key aspects: ### Structural Features: 1. Pyrimidine Core: Contains dioxo groups at positions 2 and 4, contributing polar functionalities that enhance solubility and stability. 2. Carboxamide Substituent: At position 5, acting as a hydrogen bond donor/acceptor, useful for kinase inhibition. 3. Methanesulfonamido Phenyl Group: Attached to the nitrogen atom of the carboxamide, providing modularity for scaffold hopping. 4. Methyl Group: At position 3, introduces steric hindrance to improve selectivity. ### Pharmacological Potential: - Kinase Inhibition: Shows promise as a candidate for targeting kinases involved in cancer and inflammation. - Antiproliferative Activity: Exhibits activity against cancer cell lines, indicating potential for targeted therapies. - Anti-inflammatory Properties: Demonstrates broader applicability beyond oncology. ### Synthetic Considerations: - Multi-step synthesis involving cyclization, functionalization, and coupling reactions (e.g., Buchwald-Hartwig amination). - Optimization needed to achieve high yields and purity. ### Challenges and Future Directions: - Further studies required to assess bioavailability, toxicity, and off-target effects. - Potential for personalized medicine through structural customization. In conclusion, this compound represents a significant advancement in drug discovery, offering valuable insights for developing novel therapies in oncology and inflammation.1351602-60-2 (N-(3-methanesulfonamidophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) Related Products
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